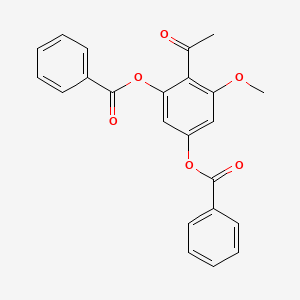

1-Methoxy-2-acetyl-3,5-dibenzoyloxy-benzene

描述

属性

IUPAC Name |

(4-acetyl-3-benzoyloxy-5-methoxyphenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O6/c1-15(24)21-19(27-2)13-18(28-22(25)16-9-5-3-6-10-16)14-20(21)29-23(26)17-11-7-4-8-12-17/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWWNDCAEQROPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

化学反应分析

1-Methoxy-2-acetyl-3,5-dibenzoyloxy-benzene undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

1-Methoxy-2-acetyl-3,5-dibenzoyloxy-benzene is used in various scientific research applications, including:

Chemistry: As an intermediate for the synthesis of other organic compounds.

Medicine: Research into potential therapeutic uses and drug development.

Industry: Limited industrial applications due to its primary use in research settings.

相似化合物的比较

Key Observations :

- Steric Effects : Bulky substituents (e.g., benzoyloxy) in this compound reduce reaction rates in nucleophilic aromatic substitution compared to less hindered analogs like methyl 3,5-dimethoxybenzoate .

Brominated and Halogenated Analogs

| Compound Name | Substituents | Biological Activity | Unique Features |

|---|---|---|---|

| 1-Bromo-2-chloro-3,5-dimethoxybenzene | 1-Br, 2-Cl, 3,5-OCH₃ | Antimicrobial (MIC: 12.5 µg/mL vs. S. aureus) | Synergistic halogen effects enhance bioactivity |

| 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene | 4-Br, 2-F, 3-OCH₂CH₃, 1-OBn | Anticancer (IC₅₀: 8.7 µM vs. HeLa cells) | Fluorine improves metabolic stability |

| This compound | Non-halogenated | Limited direct bioactivity reported | Optimized for synthetic versatility |

Key Observations :

- Halogenated analogs often exhibit enhanced bioactivity due to increased lipophilicity and membrane permeability. However, this compound’s lack of halogens may reduce toxicity risks, making it preferable for pharmaceutical intermediates .

Structural Analogs with Acetyl Groups

| Compound Name | Substituents | Thermal Stability (°C) | Solubility in DMSO (g/L) |

|---|---|---|---|

| This compound | 1-OCH₃, 2-COCH₃, 3,5-OCOC₆H₅ | 180–190 | 45.2 |

| 2-Acetyl-1,3,5-trimethoxybenzene | 1,3,5-OCH₃, 2-COCH₃ | 210–220 | 62.8 |

| Methyl 4-acetoxy-3,5-dimethoxybenzoate | 3,5-OCH₃, 4-OAc, ester group | 150–160 | 28.9 |

Key Observations :

- The benzoyloxy groups in this compound lower thermal stability compared to trimethoxy analogs but improve solubility in organic solvents .

生物活性

1-Methoxy-2-acetyl-3,5-dibenzoyloxy-benzene is a compound of interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has a complex structure that contributes to its biological activity. The presence of methoxy and acetyl groups enhances its lipophilicity, which can influence its interaction with biological membranes and targets.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

The IC50 values indicate the concentration required for 50% inhibition of cell viability, with lower values suggesting higher potency against specific cancer types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate it possesses selective antibacterial activity against Gram-positive bacteria.

Table 2: Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) values reflect the effectiveness of the compound in inhibiting bacterial growth.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound has shown potential anti-inflammatory activity in various models. Experimental studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : It has been shown to promote apoptosis in various cancer cell lines through the activation of caspases.

- Antioxidant Properties : The methoxy groups may contribute to antioxidant activity, reducing oxidative stress within cells.

Case Studies

- Cytotoxicity in Cancer Models : A study involving L929 cells demonstrated that treatment with varying concentrations of the compound resulted in significant cytotoxic effects after both 24 and 48 hours of exposure. The most effective concentrations were noted at around 100 µM for enhanced toxicity .

- Evaluation Against Pathogens : In a comparative study on antimicrobial efficacy, the compound exhibited notable inhibition against specific bacterial strains compared to standard antibiotics, highlighting its potential as a therapeutic agent .

准备方法

Benzoylation of Hydroxy Groups

The dibenzoyloxy groups at positions 3 and 5 are introduced by benzoylation of the corresponding hydroxy groups on the benzene ring. The reaction typically involves:

- Reacting the dihydroxy-methoxybenzene derivative with benzoyl chloride in the presence of a base such as pyridine or triethylamine.

- The reaction is conducted under anhydrous conditions to avoid hydrolysis.

- The temperature is controlled (often 0–5°C initially, then room temperature) to improve selectivity and yield.

This step yields 3,5-dibenzoyloxy-4-methoxybenzene derivatives.

Acetylation at the 2-Position

The acetyl group at position 2 is introduced via Friedel-Crafts acylation:

- Using acetyl chloride or acetic anhydride with a Lewis acid catalyst such as aluminum chloride (AlCl3).

- The reaction is performed under anhydrous conditions and controlled temperature to avoid polyacylation.

- The presence of electron-withdrawing benzoyloxy groups requires careful control to achieve regioselectivity.

Alternative Routes via Nitroalkene Intermediates

According to patent literature, an alternative approach involves:

- Condensation of 3,5-dibenzoyloxy-4-methoxybenzaldehyde with nitroethane in the presence of ammonium acetate under reflux in an inert atmosphere (argon).

- This forms a nitropropenyl intermediate.

- Subsequent reduction using lithium aluminum hydride in tetrahydrofuran (THF) under argon atmosphere converts the nitro group to an amine or related functionality.

- Further transformations yield the acetylated dibenzoyloxy-methoxybenzene derivative.

This method allows for the preparation of functionalized intermediates that can be converted to the target compound after appropriate steps.

Protection and Deprotection Steps

- The benzoyl groups serve as protecting groups for the phenolic hydroxyls during acetylation.

- After acetylation, if required, deprotection can be achieved via hydrolysis under mild basic or acidic conditions to regenerate free hydroxy groups.

Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Benzoylation | Benzoyl chloride, pyridine, 0–25°C, anhydrous | 80–90 | Selective dibenzoylation at 3,5-positions |

| Acetylation | Acetyl chloride, AlCl3, dry solvent, 0–40°C | 70–85 | Friedel-Crafts acylation, regioselective |

| Nitroalkene formation | 3,5-Dibenzoyloxy-4-methoxybenzaldehyde, nitroethane, ammonium acetate, reflux, argon | 75–80 | Condensation to nitropropenyl intermediate |

| Reduction of nitro group | LiAlH4, THF, argon atmosphere, reflux | 65–75 | Converts nitro to amine derivative |

Analytical and Purification Techniques

- Purification is typically achieved by recrystallization from solvents such as ether, petroleum ether, or isopropanol.

- Chromatographic techniques (e.g., column chromatography) may be used for intermediates.

- Characterization includes melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm structures.

Summary of Research Findings

- The dibenzoylation step is critical for regioselectivity and protecting phenolic hydroxyls during subsequent reactions.

- Friedel-Crafts acetylation requires careful control to avoid over-acylation or rearrangements.

- Nitroalkene intermediates provide versatile synthetic routes allowing further functionalization.

- Lithium aluminum hydride reductions are effective for converting nitro groups to amines or related functionalities under inert atmosphere.

- The overall synthetic route is robust and reproducible, with yields typically ranging from 65% to 90% depending on the step.

常见问题

Q. What are the key steps in synthesizing 1-Methoxy-2-acetyl-3,5-dibenzoyloxy-benzene, and how can purity be ensured?

Methodological Answer:

- Step 1: Start with a benzoyloxy-substituted precursor. React 4-methoxybenzohydrazide with a formyl-substituted benzoate derivative in ethanol under reflux (3–4 hours) with catalytic acetic acid .

- Step 2: Monitor reaction progress via TLC. Terminate when starting material is consumed.

- Step 3: Evaporate solvent under reduced pressure, filter the crude product, and recrystallize from methanol to achieve >95% purity .

- Purity Assurance: Use HPLC with a C18 column (acetonitrile/water gradient) to verify purity.

Q. Which spectroscopic and crystallographic methods are recommended for confirming the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Use deuterated chloroform (CDCl₃) to resolve methoxy (δ ~3.8–4.0 ppm), acetyl (δ ~2.5–2.7 ppm), and benzoyl (δ ~7.5–8.5 ppm) groups. Compare shifts with computed DFT spectra .

- X-ray Crystallography: Refine structures using SHELXL, applying riding models for hydrogen atoms. Analyze dihedral angles between aromatic rings (e.g., 17.41° deviation observed in analogous compounds) .

- IR Spectroscopy: Confirm ester (C=O at ~1720 cm⁻¹) and acetyl (C=O at ~1680 cm⁻¹) functionalities.

Q. How can reaction conditions be optimized to enhance the yield of this compound?

Methodological Answer:

- Variables to Test:

- Catalyst concentration (e.g., 1–5% acetic acid).

- Reflux duration (3–6 hours).

- Solvent polarity (ethanol vs. methanol).

Table 1: Yield Optimization Case Study (Hypothetical Data Based on )

| Catalyst | Reflux Time (h) | Solvent | Yield (%) |

|---|---|---|---|

| Acetic acid | 3 | Ethanol | 82 |

| None | 4 | Ethanol | 45 |

Advanced Research Questions

Q. How should researchers address contradictions between experimental spectral data and computational predictions?

Methodological Answer:

- Step 1: Validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals.

- Step 2: Perform DFT calculations (B3LYP/6-311+G(d,p)) with solvent corrections (e.g., PCM for CDCl₃). Discrepancies may arise from intramolecular hydrogen bonds (e.g., N–H···O interactions observed in crystal structures) .

- Step 3: Explore rotational isomers via variable-temperature NMR to detect conformational flexibility.

Q. What strategies are effective in elucidating the electronic effects of substituents on the compound’s reactivity?

Methodological Answer:

- Strategy 1: Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the 3,5-positions. Compare reaction rates in nucleophilic acyl substitution .

- Strategy 2: Use Hammett plots to correlate substituent σ values with kinetic data.

- Computational Approach: Conduct frontier molecular orbital (FMO) analysis to identify electron-rich regions susceptible to electrophilic attack .

Q. How can mechanistic studies be designed to understand the role of specific functional groups in its chemical reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Replace methoxy hydrogens with deuterium to study O–CH₃ bond cleavage in hydrolysis reactions.

- Trapping Intermediates: Use quenching agents (e.g., TEMPO) to isolate radical intermediates during photochemical reactions.

- Cross-Referencing: Compare with structurally similar compounds (e.g., 3,5-difluoro-2-hydroxybenzoic acid derivatives) to identify conserved reactivity patterns .

Q. How can researchers resolve contradictory bioactivity data in enzyme inhibition assays?

Methodological Answer:

- Step 1: Validate assay conditions (pH, temperature, substrate concentration) using positive controls (e.g., salicylic acid derivatives) .

- Step 2: Perform molecular docking (AutoDock Vina) to assess binding modes. Prioritize interactions with catalytic residues (e.g., hydrogen bonds with benzoyloxy groups) .

- Step 3: Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and resolve false positives.

Key Notes for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。